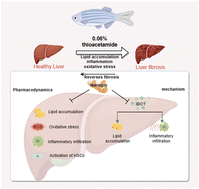Naringin ameliorates liver fibrosis in zebrafish by modulating IDO1-mediated lipid metabolism and inflammatory infiltration†
Food & Function Pub Date: 2023-11-06 DOI: 10.1039/D3FO03858K
Abstract
Liver fibrosis (LF) is an important reparative process in response to acute or chronic hepatic injury, which has the potential to advance towards cirrhosis and hepatocellular carcinoma. Dietary naringin consumption contributes to protection against LF in animal studies, while the exact protective mechanism of naringin remains unclear. This study aimed to investigate the molecular mechanisms behind the potential protective effect of naringin against TAA-induced LF in zebrafish. In this study, we utilized zebrafish to create the LF model and investigate the therapeutic mechanism of naringin. Firstly, we evaluated the changes in hepatic fibrosis and lipid accumulation in the liver following naringin treatment with oil red O, Nile red, and Sirius red and immunohistochemistry. In addition, we employed an ROS probe to directly measure oxidative stress and monitor inflammatory cell migration in a zebrafish transgenic line. Morpholino was used in the knockdown of IDO1 in order to verify its vital role in LF. Our findings demonstrated that naringin exhibited anti-inflammatory and anti-fibrotic action in conjunction with a reversal in lipid accumulation, oxidative stress and suppression of macrophage infiltration and activation of hepatic stellate cells. Furthermore, the results showed that the antifibrotic effect of naringin was removed upon IDO1 knockdown, proving that naringin exerts a protective effect by regulating IDO1. Naringin demonstrates remarkable protective effects against LF, effectively counteracting inflammation and hepatic steatosis in zebrafish liver. These findings suggest that naringin may function as an effective IDO1 inhibitor, holding the potential for clinical translation as a therapeutic agent for the treatment of LF.


Recommended Literature
- [1] Inside front cover
- [2] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [3] Back cover
- [4] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [5] One-dimensional organization of free radicals viahalogen bonding†
- [6] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [7] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [8] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [9] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [10] Back matter

Journal Name:Food & Function
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 178064-02-3
-
CAS no.: 16200-52-5
-
CAS no.: 119584-73-5









